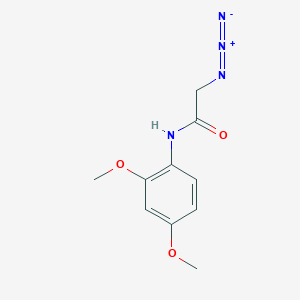

![molecular formula C10H18N2O3 B2893764 tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate CAS No. 165196-44-1](/img/structure/B2893764.png)

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

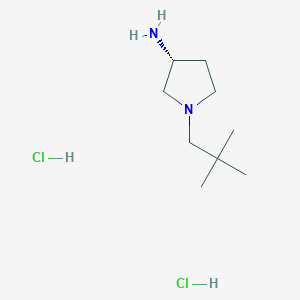

Tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate, also known as N-[2-(Boc-amino)ethyl]acrylamide or tert-butyl (2-acrylamidoethyl)carbamate, is a chemical compound with the molecular formula C10H18N2O3 . It is also referred to as 2-acryloylaminoethylcarbamic acid tert-butyl ester or Carbamic acid, N-[2-[(1-oxo-2-propen-1-yl)amino]ethyl]-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a prop-2-enamido group . The molecular weight of the compound is 214.26 .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.035±0.06 g/cm3 . The melting point is reported to be between 95-100 °C , and the predicted boiling point is 397.4±34.0 °C . The predicted pKa value is 12.28±0.46 .Scientific Research Applications

Antibiotic Synthesis

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . This compound has shown strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Organic Synthesis Methodology

The compound serves as a key intermediate in various organic synthesis methodologies. It has been utilized in amination, reduction, esterification, trityl protection, and condensation steps, showcasing its versatility in complex chemical syntheses .

Click Chemistry

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: features a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . This application is crucial for creating novel molecules and linking biomolecules for various research purposes.

Amine Protection

The t-Boc protected amine group within the compound can be deprotected under mild acidic conditions . This property is essential for the stepwise synthesis of complex molecules where selective deprotection is required.

Antimicrobial Activity Research

Research into the antimicrobial activity of derivatives of tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate has indicated that certain substitutions on the benzene ring can enhance antimicrobial action . This opens up possibilities for designing new antimicrobial agents.

Safety and Hazards

Mechanism of Action

Biochemical Pathways

“tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate” is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . It is also used in both oligonucleotide and peptide synthesis . The affected pathways and their downstream effects are subject to the specific context of these syntheses.

properties

IUPAC Name |

tert-butyl N-[2-(prop-2-enoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-5-8(13)11-6-7-12-9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIILERIAIKHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2893687.png)

![N-[(4-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B2893688.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2893689.png)

![4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2893690.png)

![4,7-Dimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893696.png)

![2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2893701.png)